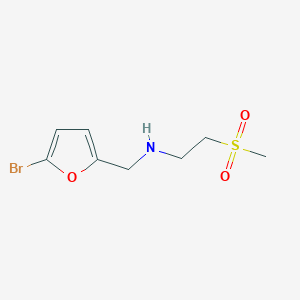

N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine

Description

N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine is a synthetic organic compound characterized by a brominated furan ring attached via a methylene group to an ethanamine backbone, which is further substituted with a methylsulfonyl (-SO₂CH₃) group. This structure combines aromatic heterocyclic and sulfonamide-like features, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H12BrNO3S |

|---|---|

Molecular Weight |

282.16 g/mol |

IUPAC Name |

N-[(5-bromofuran-2-yl)methyl]-2-methylsulfonylethanamine |

InChI |

InChI=1S/C8H12BrNO3S/c1-14(11,12)5-4-10-6-7-2-3-8(9)13-7/h2-3,10H,4-6H2,1H3 |

InChI Key |

MSUXPEPRUITWOI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine typically involves the following steps:

Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

Formation of the Methylsulfonyl Group: The 5-bromofuran is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

Amination: Finally, the intermediate product is subjected to a nucleophilic substitution reaction with ethanamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the ethanamine backbone.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the methylsulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 5-bromofuran-2-yl-methyl and methylsulfonyl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The bromofuran moiety in the target compound distinguishes it from phenethylamine derivatives like 2C-B-Fly and NBOMe compounds, which feature benzofuran or dimethoxyphenyl groups. Bromine’s electron-withdrawing nature may alter electronic properties compared to chlorine or iodine analogs .

Synthetic Relevance :

- The target compound shares synthetic pathways with lapatinib intermediates, where 2-(methylsulfonyl)ethanamine is coupled to aromatic systems (e.g., bromofuran) via reductive amination or nucleophilic substitution .

Pharmacological Potential: While 2C-B-Fly and NBOMe compounds exhibit serotonergic activity, the target compound’s methylsulfonyl group may redirect bioactivity toward enzyme inhibition (e.g., kinase targets) or metabolic stability, as seen in sulfonamide-containing drugs .

Research Findings and Data Gaps

- Synthetic Feasibility : confirms the use of 2-(methylsulfonyl)ethanamine in drug synthesis, suggesting the target compound is accessible via established methods.

- Bioactivity Data: No direct studies on the target compound’s activity are available. However, benzodifurans like 2C-B-Fly show potent psychoactivity, implying that bromofuran derivatives warrant further investigation .

- Physicochemical Properties: The methylsulfonyl group likely increases water solubility compared to non-sulfonylated analogs, which could enhance bioavailability .

Biological Activity

N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its properties and applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H12BrNO3S |

| Molecular Weight | 282.16 g/mol |

| IUPAC Name | N-[(5-bromofuran-2-yl)methyl]-2-(methylsulfonyl)ethanamine |

| InChI Key | MSUXPEPRUITWOI-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)CCNCC1=CC=C(O1)Br |

Synthesis

The synthesis of this compound involves several key steps:

- Bromination of Furan : Furan is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 5-bromofuran.

- Formation of Methylsulfonyl Group : The 5-bromofuran is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Amination : The intermediate product undergoes nucleophilic substitution with ethanamine to form the final compound.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The brominated furan ring and methylsulfonyl group are critical for binding, influencing the modulation of enzymatic activity and receptor interactions.

Biological Activity

Research indicates that this compound may have several biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds similar to this compound exhibit inhibitory effects on cancer cell viability. For instance, related derivatives have shown efficacy against HCT-116 cancer cells .

- Pharmacological Applications : The compound is being investigated as a pharmacophore in drug design targeting specific enzymes or receptors, potentially offering therapeutic benefits in various diseases .

Case Studies and Research Findings

Several studies highlight the biological implications of compounds related to this compound:

- In Vitro Studies : A series of quinoxaline derivatives were tested for their effects on cancer cell lines using the MTT assay, showing that certain modifications can enhance anticancer activity .

- Clinical Observations : Reports on similar compounds within the 2C drug class indicate that structural modifications significantly affect their pharmacological profiles, including potency and toxicity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated furan derivatives:

| Compound Name | Activity Type |

|---|---|

| N-((5-chlorofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine | Anticancer activity |

| N-((5-fluorofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine | Enzyme inhibition |

| N-((5-iodofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine | Receptor modulation |

The presence of bromine in this compound may confer unique reactivity patterns compared to its chloro, iodo, and fluoro analogs, potentially enhancing its binding affinity and selectivity towards biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.